5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole
Description
Properties
IUPAC Name |
5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRPFPCLZINOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenyl-substituted reagents in a substitution reaction.
Addition of the Ethylsulfonylmethyl Group: This is usually done through a sulfonylation reaction, where an ethylsulfonyl chloride is reacted with the isoxazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 5-position of the isoxazole ring is highly tunable, with substituents ranging from halogenated aryl groups to aliphatic chains. Key comparisons include:
Structural and Spectroscopic Analysis
- NMR Trends : The ethylsulfonylmethyl group would exhibit distinct ¹H NMR signals (e.g., -SO₂CH₂CH₃ triplet at ~1.3 ppm for CH₃ and quartet at ~3.5 ppm for CH₂), differing from aryl substituents, which show aromatic proton splitting .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 292.07 (calculated for C₁₂H₁₃NO₃S).
Biological Activity
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an isoxazole ring, a phenyl group, and an ethylsulfonylmethyl substituent, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is largely attributed to its structural components:
- Isoxazole Ring : This heterocyclic structure can interact with various biological targets, including enzymes and nucleic acids.
- Ethylsulfonyl Group : Known for its ability to form strong interactions with proteins, this group may inhibit specific enzymatic activities.
Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular functions related to cancer and inflammation.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with cell cycle progression.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial properties. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Anticancer Activity
In a recent investigation, the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 5-[(Methylsulfonyl)methyl]-3-phenylisoxazole | Moderate | Low | Shorter sulfonyl chain |
| 5-[(Propylsulfonyl)methyl]-3-phenylisoxazole | High | Moderate | Longer hydrophobic tail |
| This compound | High | High | Optimal balance of hydrophilicity |
Q & A
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| N–O bond length | 1.402–1.429 | |
| C–S bond length | 1.76–1.80 | |
| Dihedral angle (phenyl/isoxazole) | 7.37–10.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
